molecular formula C17H18F3N3O B279788 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide

Numéro de catalogue B279788
Poids moléculaire: 337.34 g/mol
Clé InChI: KKYXKLJAXOBYRQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide, also known as CTAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mécanisme D'action

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide acts as a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, reward, and addiction. 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide binds to the mu-opioid receptor and blocks the activation of downstream signaling pathways, resulting in a reduction in the effects of opioids such as morphine and heroin.
Biochemical and Physiological Effects:
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to reduce the rewarding effects of opioids and prevent the development of opioid tolerance and dependence. 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide has been shown to have a low toxicity profile and does not produce significant side effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide is its selectivity for the mu-opioid receptor, which allows for the study of specific opioid pathways without affecting other neurotransmitter systems. However, 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide is a relatively new compound and its pharmacokinetics and pharmacodynamics are not fully understood. Additionally, the cost of synthesizing 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide can be a limitation for some research labs.

Orientations Futures

There are several future directions for 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide research, including the development of more efficient synthesis methods, the study of its pharmacokinetics and pharmacodynamics, and the investigation of its potential therapeutic applications in other fields such as cancer and inflammation. 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide may also be used as a tool for studying the role of the mu-opioid receptor in various physiological and pathological processes.

Méthodes De Synthèse

The synthesis of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide involves a multistep process that starts with the reaction of 2,3-dimethylbenzoyl chloride with cyclopropylamine to form 2,3-dimethyl-N-cyclopropylbenzamide. This intermediate compound is then reacted with trifluoroacetic acid to form 2,3-dimethyl-N-cyclopropyl-5-trifluoromethylbenzamide. The final step involves the reaction of this compound with 5-amino-1H-pyrazole-4-carboxamide to form 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide.

Applications De Recherche Scientifique

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, pain management, and addiction. It has been found to act as a selective antagonist of the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction. 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide has also been shown to have anxiolytic and antidepressant effects in animal models.

Propriétés

Formule moléculaire

C17H18F3N3O

Poids moléculaire

337.34 g/mol

Nom IUPAC

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C17H18F3N3O/c1-10-4-3-5-13(11(10)2)21-16(24)9-23-14(12-6-7-12)8-15(22-23)17(18,19)20/h3-5,8,12H,6-7,9H2,1-2H3,(H,21,24)

Clé InChI

KKYXKLJAXOBYRQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3)C

SMILES canonique

CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.